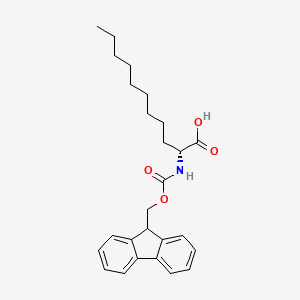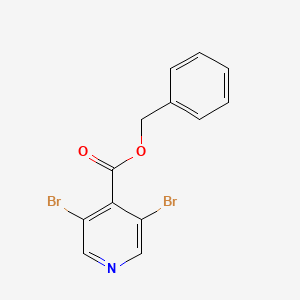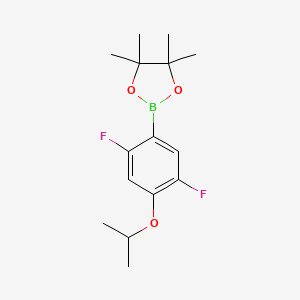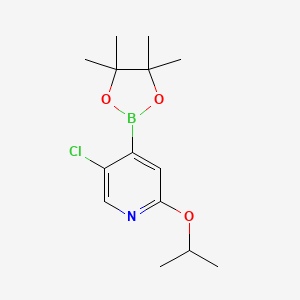
(2R)-2-(Fmoc-amino)undecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(Fmoc-amino)undecanoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid. This compound is particularly useful in peptide synthesis due to its ability to protect the amino group during chemical reactions. The Fmoc group is base-labile, meaning it can be removed under basic conditions without affecting other protecting groups that are stable under these conditions.
Safety and Hazards
The safety data sheet for a similar compound, Fmoc-D-phenylalanine, indicates that it is harmful if swallowed or inhaled, causes skin and eye irritation, and is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to avoid release to the environment .
Zukünftige Richtungen
Peptide-based hydrogels, including those formed by Fmoc-derivatized peptides, are being explored for various biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . They are also being investigated as potential materials for tissue engineering . The development and use of Fmoc-protected peptides in the synthesis of these hydrogels is a significant area of ongoing research .
Wirkmechanismus
Target of Action
Fmoc-modified amino acids and short peptides are known to possess eminent self-assembly features . These compounds show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks .
Mode of Action
The Fmoc group in (2R)-2-(Fmoc-amino)undecanoic acid promotes the association of building blocks, leading to the formation of self-assembled structures . This is due to the inherent hydrophobicity and aromaticity of the Fmoc moiety
Biochemical Pathways
Fmoc-modified amino acids and short peptides are known to have applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Pharmacokinetics
The inherent hydrophobicity and aromaticity of the fmoc moiety may influence these properties .
Result of Action
Fmoc-modified amino acids and short peptides are known to possess eminent self-assembly features , which could potentially lead to the formation of functional materials .
Action Environment
The inherent hydrophobicity and aromaticity of the fmoc moiety may play a role in these aspects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Fmoc-amino)undecanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids often employs solid-phase synthesis techniques. This involves attaching the amino acid to a resin, protecting the amino group with the Fmoc group, and then performing the necessary chemical reactions. The Fmoc group is removed using a solution of piperidine in N,N-dimethylformamide (DMF), which does not disturb the acid-labile linker between the peptide and the resin .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(Fmoc-amino)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The Fmoc group can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed on the amino acid backbone.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the Fmoc group, while reduction can lead to the formation of reduced amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(Fmoc-amino)undecanoic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions.
Industry: The compound is used in the production of functional materials, such as hydrogels and nanomaterials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-2-aminooctanoic acid: Similar in structure but with a shorter carbon chain.
Fmoc-diphenylalanine: A dipeptide with two phenylalanine residues, commonly used in the preparation of hybrid materials.
Uniqueness
(2R)-2-(Fmoc-amino)undecanoic acid is unique due to its longer carbon chain, which can influence its hydrophobicity and self-assembly properties. This makes it particularly useful in the synthesis of longer peptides and in applications requiring specific hydrophobic interactions .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO4/c1-2-3-4-5-6-7-8-17-24(25(28)29)27-26(30)31-18-23-21-15-11-9-13-19(21)20-14-10-12-16-22(20)23/h9-16,23-24H,2-8,17-18H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRGFQSURTWTSB-XMMPIXPASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![tert-butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate hydrochloride](/img/structure/B6299508.png)
![2-(6-Azaspiro[2.5]octan-6-yl)aniline](/img/structure/B6299509.png)
